molecular formula C30H20N6O3S2 B2629102 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 361171-17-7

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2629102
CAS No.: 361171-17-7
M. Wt: 576.65
InChI Key: GUOKZQJCNFBBJN-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that features a combination of pyridine, thiazole, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with benzamide derivatives. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final coupling reactions under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of pyridine, thiazole, and benzamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6O3S2/c37-27(35-29-33-25(17-40-29)19-9-13-31-14-10-19)21-1-5-23(6-2-21)39-24-7-3-22(4-8-24)28(38)36-30-34-26(18-41-30)20-11-15-32-16-12-20/h1-18H,(H,33,35,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOKZQJCNFBBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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